molecular formula C10H8N2O3S B1425813 [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol CAS No. 36094-01-6

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

Cat. No. B1425813
CAS RN: 36094-01-6
M. Wt: 236.25 g/mol
InChI Key: JLXZIJGWBYCZMJ-UHFFFAOYSA-N
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Description

“[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol” is a chemical compound that is used for research and development . It is related to the class of compounds known as thiazoles, which are important heterocyclics exhibiting a wide range of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives, such as “[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol”, involves the reaction of various compounds. For instance, Arora et al. synthesized a series of 2,4-disubstituted thiazole derivatives and screened for their in vitro antimicrobial activities .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of thiazoles can be influenced by substituents at various positions on the thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving thiazoles can be complex and varied. For example, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .

Scientific Research Applications

  • Chemosensor Development : A phenyl thiadiazole-based Schiff base receptor, similar to [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, was developed for the selective and sensitive detection of Al3+ ions. This chemosensor displayed quick responses and excellent selectivity, making it potentially useful for binary logical devices, recovery of contaminated water samples, and smartphone-based chemical analysis (Manna, Chowdhury, & Patra, 2020).

  • Antimicrobial Evaluation : Thiazole derivatives, which are structurally related to [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, have been synthesized and evaluated for their antimicrobial activity. Some compounds showed moderate antibacterial activity against Gram-positive bacteria and moderate antifungal activity towards Candida albicans (Abbas & Kubba, 2018).

  • Docking and DFT Studies : Novel compounds with a structure similar to [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol have been synthesized and characterized, including molecular docking studies to understand their antibacterial activity. The study involved density functional theory (DFT) calculations for structural optimization and analysis of various bonding features (Shahana & Yardily, 2020).

  • Crystal Structure and Solubility Analysis : Research on thiazole derivatives, related to [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, focused on understanding the relationship between molecular structure, crystal structure, and solubility. This study aimed to analyze the impact of molecular structure changes on these properties (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).

  • Fluorescent Chemosensor for Al3+ Ion : Another study developed thiazole Schiff bases, related to [2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol, as turn-on fluorescent chemosensors for Al3+ ions. These chemosensors exhibited excellent fluorescent behavior in a specific pH range and could be used for detecting aluminum ions (Gupta, Singh, & Kumawat, 2014).

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and evaluating their biological activities, as well as exploring their potential applications in various fields.

properties

IUPAC Name

[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-5-8-6-16-10(11-8)7-1-3-9(4-2-7)12(14)15/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXZIJGWBYCZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290863
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol

CAS RN

36094-01-6
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36094-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)-4-thiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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